Sodium dihomo-gamma-linolenate

DGLA tissue accumulation GLA elongation bottleneck PGE1/PGE2 ratio

Sodium dihomo-gamma-linolenate (DGLA sodium; CAS 65881-87-0, molecular formula C₂₀H₃₃NaO₂, MW 328.46) is the sodium salt of dihomo-γ-linolenic acid (DGLA, 20:3n-6), a 20-carbon omega-6 polyunsaturated fatty acid. As the immediate precursor to the anti-inflammatory eicosanoid prostaglandin E₁ (PGE₁) via cyclooxygenase (COX) metabolism, DGLA occupies a unique branch point in the omega-6 fatty acid cascade: it is the elongation product of gamma-linolenic acid (GLA, 18:3n-6) and competes directly with arachidonic acid (AA, 20:4n-6) for COX and lipoxygenase (LOX) enzymes, yet yields metabolites with predominantly anti-inflammatory and anti-proliferative properties.

Molecular Formula C20H33NaO2
Molecular Weight 328.5 g/mol
CAS No. 65881-87-0
Cat. No. B3044314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium dihomo-gamma-linolenate
CAS65881-87-0
Molecular FormulaC20H33NaO2
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCCCCCCC(=O)[O-].[Na+]
InChIInChI=1S/C20H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6-,10-9-,13-12-;
InChIKeySQGOEODKLMPIRQ-HPFCUAHCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Dihomo-Gamma-Linolenate (CAS 65881-87-0): Procurement-Grade Overview for Omega-6 Fatty Acid Research


Sodium dihomo-gamma-linolenate (DGLA sodium; CAS 65881-87-0, molecular formula C₂₀H₃₃NaO₂, MW 328.46) is the sodium salt of dihomo-γ-linolenic acid (DGLA, 20:3n-6), a 20-carbon omega-6 polyunsaturated fatty acid [1]. As the immediate precursor to the anti-inflammatory eicosanoid prostaglandin E₁ (PGE₁) via cyclooxygenase (COX) metabolism, DGLA occupies a unique branch point in the omega-6 fatty acid cascade: it is the elongation product of gamma-linolenic acid (GLA, 18:3n-6) and competes directly with arachidonic acid (AA, 20:4n-6) for COX and lipoxygenase (LOX) enzymes, yet yields metabolites with predominantly anti-inflammatory and anti-proliferative properties [2]. The sodium salt form enhances aqueous dispersibility relative to the free acid, facilitating formulation for in vitro and in vivo research applications [1].

Why DGLA Cannot Be Substituted by GLA or AA: Metabolic Bottleneck Risks in Sodium Dihomo-Gamma-Linolenate Procurement


Simple substitution of sodium dihomo-gamma-linolenate with gamma-linolenic acid (GLA) or arachidonic acid (AA) carries quantifiable metabolic risk. GLA requires enzymatic elongation by delta-6-desaturase to form DGLA—a conversion that is rate-limited, genetically variable (FADS gene cluster polymorphisms), and can be paradoxically suppressed at high GLA doses [1]. Empirically, direct DGLA administration produces higher tissue DGLA concentrations and superior PGE₁/PGE₂ ratios than GLA supplementation [2]. Conversely, AA is preferentially metabolized by COX-1 over DGLA and yields pro-inflammatory 2-series prostaglandins, directly opposing DGLA's therapeutic mechanism [3]. The sodium salt form further differentiates from free acid DGLA and DGLA ethyl ester in formulation-relevant solubility, making compound identity critical for reproducible experimental design .

Sodium Dihomo-Gamma-Linolenate: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


DGLA vs. GLA: Direct Head-to-Head Tissue Accumulation and PGE₁/PGE₂ Ratio Superiority in Rats

In a direct dietary comparison study, Wistar rats fed DGLA oil (55:45 DGLA/safflower) for 2 weeks achieved higher DGLA concentrations in liver, serum, and brain compared to rats fed borage oil as a GLA source [1]. Critically, DGLA administration significantly increased the plasma PGE₁/PGE₂ ratio, a key index of anti-inflammatory eicosanoid balance, whereas GLA-derived DGLA production is limited by the rate-limiting delta-6-desaturase step [1]. The authors explicitly concluded that 'the dietary effect of DGLA would be more dominant than GLA' for conditions such as atopic eczema where increased DGLA concentrations mediate therapeutic benefit [1].

DGLA tissue accumulation GLA elongation bottleneck PGE1/PGE2 ratio atopic dermatitis metabolism fatty acid supplementation

DGLA vs. Arachidonic Acid: Differential COX-1/COX-2 Substrate Kinetics Define Anti-Inflammatory vs. Pro-Inflammatory Metabolic Fate

Levin et al. (2002) quantitatively characterized the differential metabolism of DGLA and arachidonic acid (AA) by COX-1 and COX-2 [1]. DGLA and AA exhibited similar affinities (Km values) and maximal reaction rates (Vmax) for COX-2. However, AA was metabolized preferentially by COX-1 over DGLA [1]. The study established that a cellular DGLA/AA ratio of approximately 2.8 in total lipids—achievable through delta-5/delta-6 desaturase inhibition—is required to offset COX-1's kinetic preference for AA [1]. At this threshold ratio, PGE₁ synthesis increased while PGE₂ formation declined, though PGE₁ levels remained substantially lower than PGE₂ in COX-1-predominant cells [1]. This directly contrasts with AA, whose COX metabolism yields predominantly pro-inflammatory 2-series prostaglandins (PGE₂, TXA₂) [1].

COX-1 substrate preference COX-2 kinetics DGLA/AA ratio PGE1 synthesis eicosanoid pathway

DGLA vs. Arachidonic Acid: Fivefold Suppression of Human Synovial Cell Proliferation with 14-Fold PGE₁ Increase

Baker et al. (1989) demonstrated that DGLA-enriched medium suppressed both baseline and recombinant interleukin-1β (rIL-1β)-stimulated human adherent synovial cell (ASC) growth fivefold compared with medium supplemented with arachidonic acid [1]. Mechanistically, DGLA-incubated synovial cells exhibited a 14-fold increase in PGE₁ production (to 25.2 ± 6.0 ng/mL) and a 70% decrease in PGE₂ production (to 25.2 ± 4.2 ng/mL) compared with control cells [1]. At equivalent concentrations (5 × 10⁻⁷ M), PGE₁ elevated cellular cAMP to 16.8 ± 2.0 pmoles versus 4.3 ± 1.9 pmoles for PGE₂—a 3.9-fold difference [1]. Correspondingly, cAMP concentrations in DGLA-exposed cells reached 17.8 ± 3.3 pmoles versus 2.1 ± 2.0 pmoles in AA-enriched cultures (8.5-fold difference) [1]. Indomethacin attenuated the DGLA effect, confirming COX-dependence [1].

synovial cell proliferation rheumatoid arthritis model PGE1 cAMP signaling DGLA anti-proliferative arachidonic acid comparison

DGLA vs. Linoleic Acid: Superior Platelet Aggregation Inhibition Through DGLA-Specific 12-LOX Metabolite

Kusznir et al. (2014) directly compared the effects of stearic acid (SA), linoleic acid (LA), and DGLA (each at 10 μM) on human platelet aggregation [1]. In response to collagen (10 μg/mL), DGLA significantly reduced maximum platelet aggregation to 41±5% compared with vehicle (71±2%, p<0.05), whereas LA showed no significant inhibition (65±2%, p>0.05) [1]. Against TRAP-6 (3 μM), DGLA reduced aggregation to 22±12% vs. vehicle (62±7%, p<0.05), outperforming LA (39±11%) [1]. Notably, only DGLA—not LA—retained inhibitory efficacy when challenged with a higher TRAP-6 concentration (20 μM; 51±3% vs. 73±2%, p<0.05) [1]. In an in vivo mouse model, dietary DGLA supplementation at 0.5 g/kg prolonged tail bleeding times by more than 15 minutes and shifted collagen and PAR4-AP aggregation dose-response curves significantly rightward [2].

platelet aggregation thrombosis 12-LOX omega-6 fatty acid anti-thrombotic

DGLA Sodium Salt vs. DGLA Free Acid: Enhanced Formulation-Relevant Solubility for Reproducible In Vitro and In Vivo Dosing

The free acid form of DGLA (CAS 1783-84-2) is a long-chain carboxylic acid with inherently poor aqueous solubility, classified as practically insoluble in water [1]. The sodium salt (CAS 65881-87-0, MW 328.46) is specifically engineered to improve dispersibility in aqueous and polar organic solvent systems. Vendor technical data indicate that DGLA sodium salt is typically soluble in DMSO at concentrations of 10 mM, with water solubility remaining below 1 mg/mL but accessible via co-solvent formulations (e.g., DMSO:Tween 80:Saline at 10:5:85 for in vivo injection) . In contrast, DGLA ethyl ester—another common derivative—is explicitly described as 'less water soluble' than the free acid and is formulated for dietary supplementation rather than injectable or cell-based assays [2]. The sodium salt form thus provides a defined, single-component entity with a precise molecular weight (328.46) for accurate molar calculations in experimental design, eliminating the lot-to-lot variability inherent in oil-based or mixed-ester DGLA preparations .

DGLA solubility sodium salt formulation DMSO solubility in vivo dosing fatty acid salt form

Oral DGLA (DS107) vs. Placebo: Phase IIa Clinical Evidence for Atopic Dermatitis with Statistically Significant Pruritus Reduction

In a randomized, double-blind, placebo-controlled Phase IIa trial (n=102), oral DS107 (DGLA, 2 g daily) administered for 8 weeks to patients with moderate to severe atopic dermatitis (IGA ≥3) demonstrated a statistically significant improvement over placebo in the moderate patient subgroup (n=67; p=0.036) on the FDA-standard IGA primary endpoint (≥2-point drop with end-of-treatment IGA of 0 or 1) [1]. Among secondary endpoints, the pruritus Visual Analog Scale (VAS) showed a statistically significant reduction in itch within 4 weeks of dosing (p=0.015) [1]. The overall ITT analysis showed a clinically significant trend favoring DS107 (p=0.057) [1]. Importantly, oral DGLA distributed well to the skin, with free DGLA concentrations in skin blister fluid reaching levels comparable to plasma after approximately 8 days of repeated dosing, as confirmed in a separate Phase I pharmacokinetic study [2]. This clinical evidence supports DGLA's ability to bypass the delta-6-desaturase defect implicated in atopic dermatitis pathogenesis, a limitation that constrains GLA (evening primrose oil/borage oil) efficacy [3].

atopic dermatitis Phase IIa clinical trial DGLA oral pruritus VAS IGA endpoint

Sodium Dihomo-Gamma-Linolenate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Inflammatory Arthritis and Synovial Hyperplasia Research: Exploiting the DGLA-AA Prostaglandin Switch

Researchers modeling rheumatoid arthritis or studying synovial cell biology should prioritize sodium dihomo-gamma-linolenate over arachidonic acid or GLA. DGLA-enriched medium produces a fivefold greater suppression of synovial cell proliferation compared to AA-enriched medium, driven by a 14-fold increase in anti-inflammatory PGE₁ and a 70% decrease in PGE₂, with an 8.5-fold elevation in intracellular cAMP . This cAMP-mediated anti-proliferative mechanism is COX-dependent (abolished by indomethacin), providing a dual readout—cell growth inhibition and prostaglandin profile shift—for mechanistic studies . The sodium salt form enables precise 10 mM DMSO stock preparation for reproducible dosing in synovial cell culture systems .

Platelet Function and Anti-Thrombotic Drug Discovery: DGLA-Specific 12-LOX Pathway Engagement

For thrombosis and platelet biology research, DGLA sodium salt offers a quantifiable advantage over linoleic acid and other omega-6 fatty acids. At 10 μM, DGLA reduces collagen-induced platelet aggregation to 41±5% (vs. 71±2% vehicle, p<0.05), whereas LA shows no significant inhibition (65±2%) . This DGLA-specific effect is mediated through 12-LOX-dependent production of 12(S)-HETrE, confirmed in 12-LOX knockout mouse studies where DGLA's anti-thrombotic effect was abolished . In vivo, dietary DGLA at 0.5 g/kg prolongs tail bleeding time by >15 minutes in mice . Procurement of pure DGLA sodium salt—rather than mixed omega-6 preparations—is essential to isolate this 12-LOX-dependent mechanism without confounding signals from other fatty acids .

Atopic Dermatitis and Inflammatory Skin Disease: Bypassing the Delta-6-Desaturase Bottleneck in Translational Research

Sodium dihomo-gamma-linolenate is the preferred compound for translational dermatology research targeting atopic dermatitis, where a documented delta-6-desaturase deficiency impairs conversion of GLA to DGLA . Direct DGLA supplementation in NC/Nga mice—a spontaneous atopic dermatitis model—produced significantly lower clinical skin severity scores, reduced scratching behavior, and decreased plasma total IgE compared to unsupplemented controls, with dose-dependent efficacy . Clinically, oral DGLA (DS107, 2 g/day) demonstrated statistically significant pruritus reduction within 4 weeks (p=0.015) and IGA improvement in moderate atopic dermatitis patients (p=0.036) in a Phase IIa trial . Critically, Phase I data confirmed that orally administered DGLA achieves high dermal bioavailability with skin blister fluid concentrations matching plasma levels after ~8 days of dosing . For topical formulation research, DGLA sodium salt's DMSO solubility at 10 mM facilitates incorporation into cream-based vehicles for preclinical testing .

Eicosanoid Pathway and COX/LOX Substrate Selectivity Studies: Defined Stoichiometry for Quantitative Biochemistry

For enzymology studies investigating COX-1, COX-2, 5-LOX, 12-LOX, and 15-LOX substrate specificity, sodium dihomo-gamma-linolenate provides a chemically defined substrate with known molecular weight (328.46) and stoichiometry, enabling accurate kinetic parameter determination (Km, Vmax) . DGLA and AA share similar Km and Vmax for COX-2, but AA is preferentially metabolized by COX-1, establishing a quantifiable threshold (DGLA/AA ratio ≈2.8) at which DGLA can compete effectively . DGLA also serves as a substrate for 5-LOX, yielding an IC₅₀ of 45.0 μM for LTB₄ formation inhibition in human peripheral mononuclear leukocytes, while its 15-LOX metabolite 15-HETrE is approximately 90-fold more potent (IC₅₀ = 0.5 μM) . The sodium salt's DMSO solubility facilitates preparation of defined substrate concentrations for these quantitative enzyme assays, avoiding the solvent artifacts associated with free acid or ester dissolution .

Quote Request

Request a Quote for Sodium dihomo-gamma-linolenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.